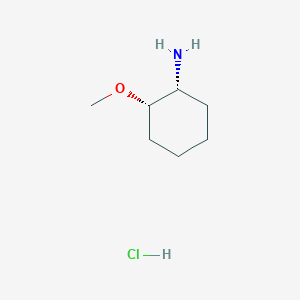
(1R,2S)-2-methoxycyclohexanamine;hydrochloride
説明
“(1R,2S)-2-methoxycyclohexanamine;hydrochloride” is a compound that belongs to the class of organic compounds known as cyclohexanamines . These are compounds containing a cyclohexane moiety that carries an amine group . The (1R,2S) prefix indicates the absolute configuration of the molecule, which is determined by the Cahn-Ingold-Prelog priority rules .
Molecular Structure Analysis
The molecular structure of “(1R,2S)-2-methoxycyclohexanamine;hydrochloride” can be determined using techniques such as X-ray diffraction analysis . The (1R,2S) prefix in the name of the compound indicates its absolute configuration, which is determined by the Cahn-Ingold-Prelog priority rules .科学的研究の応用
Analytical and Pharmacological Characterization
From the Street to the Laboratory : A study provided analytical profiles of psychoactive arylcyclohexylamines, which are often advertised as "research chemicals". These compounds, including 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone (methoxetamine), were characterized by various analytical techniques. The research developed a robust method for their qualitative and quantitative analysis in biological fluids, highlighting the importance of these compounds in forensic toxicology and pharmacology (De Paoli et al., 2013).
Antidepressant Biochemical Profile : Another significant application is demonstrated by the novel bicyclic compound Wy-45,030, an ethyl cyclohexanol derivative, exhibiting a neurochemical profile predictive of antidepressant activity. This compound inhibited rat brain imipramine receptor binding and synaptosomal monoamine uptake, suggesting its potential as a lead compound in the development of new antidepressant drugs (Muth et al., 1986).
Metabolic and Toxicological Detection
- Designer Drugs Metabolism and Detection : Research into N-(1-phenylcyclohexyl)-2-methoxyethanamine (PCMEA) and related compounds has revealed their metabolism pathways, including N-dealkylation and hydroxylation of the cyclohexyl ring. These findings are crucial for developing detection methods for these substances in biological specimens, aiding in toxicological analysis and drug monitoring (Sauer et al., 2008).
Synthesis and Analytical Characterization
Syntheses and Characterization of Arylcyclohexylamines : The synthesis and characterization of N-alkyl-arylcyclohexylamines address the challenge of identifying new psychoactive substances that emerge as "research chemicals". This research aids in the forensic identification and pharmacological study of ketamine-like dissociative substances, which are believed to act predominantly via NMDA receptor antagonism (Wallach et al., 2016).
Conformational Analysis of Cyclohexanols : Studies on the conformational equilibria of cyclohexanol derivatives contribute to a deeper understanding of their structural and electronic properties, which is essential for the design of new molecules with specific biological activities (Freitas et al., 2003).
将来の方向性
特性
IUPAC Name |
(1R,2S)-2-methoxycyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYWPFJJXZHMCZ-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCC[C@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2734534.png)

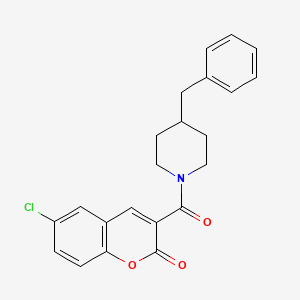
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2734539.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2734543.png)
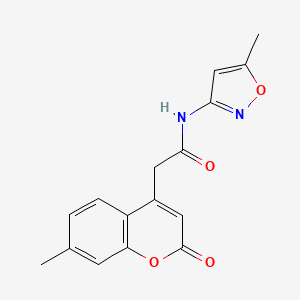

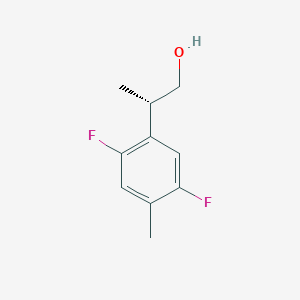
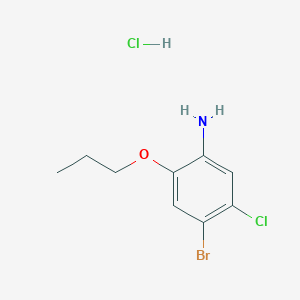
![N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2734551.png)
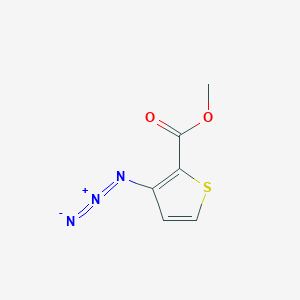
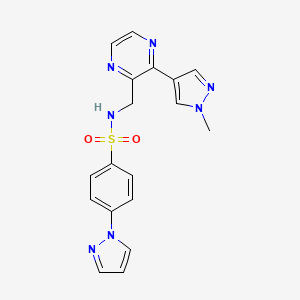
![N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2734554.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-methoxy-2-(3-methoxyphenyl)ethanone;hydrochloride](/img/structure/B2734557.png)